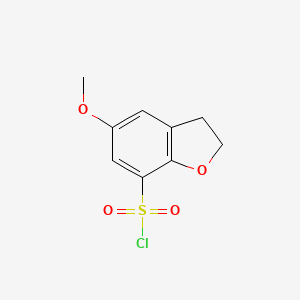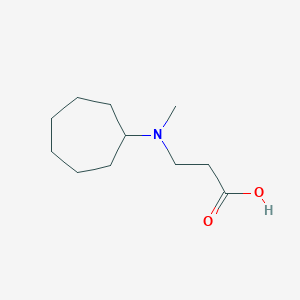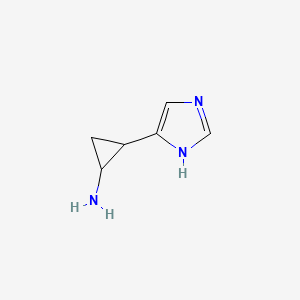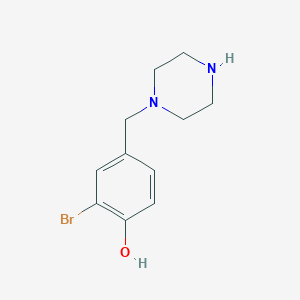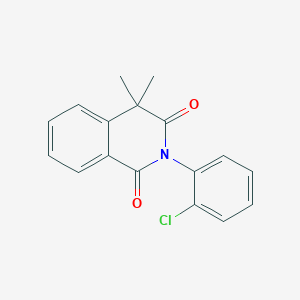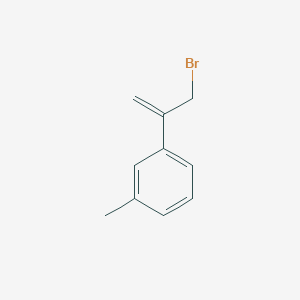
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 1-(3-Hydroxyprop-1-en-2-yl)-3-methylbenzene.
Oxidation: Formation of 1-(3-Carboxyprop-1-en-2-yl)-3-methylbenzene.
Reduction: Formation of 1-(3-Bromopropyl)-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions. The propenyl group can participate in addition reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromoprop-1-en-2-yl)benzene: Similar structure but lacks the methyl group.
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is unique due to the specific positioning of the bromopropenyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C10H11Br |
|---|---|
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
1-(3-bromoprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
OUMYWZIAXOSWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






